molecular formula C20H18Br2N4O2S B5380146 2,6-Dibromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol

2,6-Dibromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol

Cat. No.: B5380146
M. Wt: 538.3 g/mol
InChI Key: RKSISEWSJBPOGJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by the presence of bromine atoms, a butylsulfanyl group, and a triazino-benzoxazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazino-Benzoxazepine Core: The initial step involves the condensation of a suitable diamine with a diketone to form the triazino-benzoxazepine core. This reaction is usually carried out under reflux conditions in the presence of a strong acid catalyst.

    Introduction of the Butylsulfanyl Group: The next step involves the introduction of the butylsulfanyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the intermediate with butylthiol in the presence of a base such as sodium hydride.

    Bromination: The final step involves the bromination of the phenol ring using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atoms or the triazino-benzoxazepine core, potentially leading to debromination or ring reduction.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated derivatives or reduced triazino-benzoxazepine cores.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2,6-Dibromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s medicinal applications are being explored, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy. Its structural features allow it to bind to active sites of enzymes, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and butylsulfanyl group play crucial roles in its binding affinity and specificity. The triazino-benzoxazepine core structure allows for stable interactions with the target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol: This compound differs by having a methylsulfanyl group instead of a butylsulfanyl group.

    4-{2-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]vinyl}phenyl methyl ether: This compound has a vinyl group and a methyl ether group, providing different chemical properties.

Uniqueness

The uniqueness of 2,6-Dibromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol lies in its specific combination of functional groups and core structure. The presence of both bromine atoms and a butylsulfanyl group provides distinct reactivity and binding properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2,6-dibromo-4-(3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br2N4O2S/c1-2-3-8-29-20-24-19-16(25-26-20)12-6-4-5-7-15(12)23-18(28-19)11-9-13(21)17(27)14(22)10-11/h4-7,9-10,18,23,27H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSISEWSJBPOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)Br)O)Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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